tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate
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Overview
Description
tert-Butyl((1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a phenyl ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl ring and tert-butyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl phenyl carbonate: Used in similar applications but with different reactivity patterns.
Uniqueness
tert-Butyl((1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl)carbamate is unique due to its specific structure, which combines the properties of a carbamate with a phenyl ring and a tert-butyl group. This combination enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C15H23NO4 |
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Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-[4-[(1S)-1,2-dihydroxyethyl]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-10(16-14(19)20-15(2,3)4)11-5-7-12(8-6-11)13(18)9-17/h5-8,10,13,17-18H,9H2,1-4H3,(H,16,19)/t10-,13+/m0/s1 |
InChI Key |
KDLBRNDFJVELFS-GXFFZTMASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)[C@@H](CO)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(CO)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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